![molecular formula C29H19N5O7 B3828347 1-[({4'-[(2,4,6-trinitrophenyl)amino]-4-biphenylyl}imino)methyl]-2-naphthol](/img/structure/B3828347.png)
1-[({4'-[(2,4,6-trinitrophenyl)amino]-4-biphenylyl}imino)methyl]-2-naphthol
Overview
Description
1-[({4'-[(2,4,6-trinitrophenyl)amino]-4-biphenylyl}imino)methyl]-2-naphthol, commonly known as TNB-BA-Na, is a chemical compound with potential applications in scientific research. It is a fluorescent probe that can be used for the detection of biological molecules, including proteins and nucleic acids.
Scientific Research Applications
TNB-BA-Na has a range of scientific research applications, including the detection of protein-protein interactions, protein-DNA interactions, and nucleic acid hybridization. It can also be used for the detection of enzyme activity, as well as for the imaging of cells and tissues. TNB-BA-Na has been used in a variety of research fields, including biochemistry, molecular biology, and pharmacology.
Mechanism of Action
The mechanism of action of TNB-BA-Na involves the binding of the compound to the target molecule, resulting in a change in the fluorescence properties of the compound. This change can be detected using fluorescence spectroscopy, allowing for the detection and quantification of the target molecule.
Biochemical and Physiological Effects:
TNB-BA-Na has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for scientific research. However, it is important to note that the compound should be used with caution, as high concentrations may have toxic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of TNB-BA-Na is its versatility in scientific research applications. It can be used for a range of detection methods, including fluorescence spectroscopy, imaging, and enzyme activity assays. Additionally, the compound has high sensitivity and specificity for its target molecules. However, one limitation of TNB-BA-Na is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of TNB-BA-Na in scientific research. One potential application is in the development of new diagnostic tools for disease detection. Additionally, the compound could be used to study disease mechanisms and drug interactions. Further research is also needed to explore the potential toxic effects of TNB-BA-Na and to develop safer alternatives for scientific research.
properties
IUPAC Name |
1-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N5O7/c35-28-14-9-20-3-1-2-4-24(20)25(28)17-30-21-10-5-18(6-11-21)19-7-12-22(13-8-19)31-29-26(33(38)39)15-23(32(36)37)16-27(29)34(40)41/h1-17,31,35H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBUOJDLNVGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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